2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide
Overview
Description
2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide is a chemical compound with the molecular formula C11H11ClF3NO2 It is known for its unique structural features, which include a chloroacetamide group and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide typically involves the reaction of 4-(trifluoromethoxy)phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the amide group can yield amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or substituted amides.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Triflumuron: A compound with a similar trifluoromethoxyphenyl group, used as an insecticide.
2-chloro-N-(2,2,2-trichloro-1-(3-(4-fluorophenyl)-thioureido)-ethyl)acetamide: Another chloroacetamide derivative with different substituents.
Uniqueness
2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c1-7(16-10(17)6-12)8-2-4-9(5-3-8)18-11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZKQLKMOXKABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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